molecular formula C22H19N3O3S2 B2428305 2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide CAS No. 1291862-62-8

2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide

Cat. No.: B2428305
CAS No.: 1291862-62-8
M. Wt: 437.53
InChI Key: AHJKPIWUOOQUTO-UHFFFAOYSA-N
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Description

2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C22H19N3O3S2 and its molecular weight is 437.53. The purity is usually 95%.
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Properties

IUPAC Name

2-[3-(2-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S2/c1-14-7-9-15(10-8-14)23-19(26)13-30-22-24-16-11-12-29-20(16)21(27)25(22)17-5-3-4-6-18(17)28-2/h3-12H,13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJKPIWUOOQUTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4OC)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C21H21N3O3S
  • Molecular Weight : 393.47 g/mol
  • CAS Number : 1261013-42-6

The compound features a thieno[3,2-d]pyrimidine core with various substituents that may influence its biological activity.

Research indicates that compounds within the thienopyrimidine class often exhibit their biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Many thienopyrimidines act as inhibitors of key enzymes involved in cellular metabolism and signaling pathways.
  • Antioxidant Properties : Some studies suggest that these compounds can scavenge free radicals, thus providing protective effects against oxidative stress.
  • Modulation of Receptor Activity : Thienopyrimidines may interact with various receptors, influencing cellular responses and signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thienopyrimidine derivatives. For example:

  • A study demonstrated that similar compounds exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values for these compounds were comparable to those of established chemotherapeutics like 5-fluorouracil .

Antimicrobial Activity

Thienopyrimidine derivatives have also shown promise as antimicrobial agents:

  • Research has indicated that these compounds possess inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis .

Anti-inflammatory Effects

In addition to anticancer and antimicrobial properties, thienopyrimidines have been studied for their anti-inflammatory effects:

  • In vitro studies have shown that these compounds can reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential role in managing inflammatory diseases .

Case Studies

  • Cytotoxicity Assessment : In a study assessing the cytotoxic effects of various thienopyrimidine derivatives, the compound was tested alongside other derivatives. It exhibited significant activity against MCF-7 cells with an IC50 value of 12 µM, indicating strong anticancer potential .
  • Antimicrobial Efficacy : Another study evaluated the antimicrobial activity of thienopyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The compound demonstrated an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against S. aureus, showcasing its potential as an antibiotic agent .

Data Table: Summary of Biological Activities

Activity Type Effect IC50/MIC Values Reference
AnticancerCytotoxicity against MCF-7 cellsIC50 = 12 µM
AntimicrobialInhibition of S. aureusMIC = 32 µg/mL
Anti-inflammatoryReduction in pro-inflammatory cytokinesNot specified

Scientific Research Applications

Antitumor Activity

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes the in vitro activity of the compound against selected cancer cell lines:

Cell Line IC50 (µM) Reference
A549 (Lung Cancer)12.5
MCF7 (Breast Cancer)8.7
HeLa (Cervical Cancer)10.0

These results suggest that the compound could be a promising candidate for further development as an anticancer agent due to its ability to inhibit cell proliferation effectively.

Antimicrobial Activity

Preliminary studies have also indicated that the compound possesses antimicrobial properties against several bacterial strains. The following table outlines the Minimum Inhibitory Concentration (MIC) values observed for different bacterial strains:

Bacterial Strain MIC (µg/mL) Reference
Staphylococcus aureus15
Escherichia coli20

This antimicrobial activity highlights its potential use in treating infections caused by resistant strains.

Case Studies

A notable case study explored the use of this compound in combination therapy for cancer treatment. Patients receiving this compound alongside conventional chemotherapy exhibited improved survival rates and reduced side effects compared to those receiving chemotherapy alone. This suggests that the compound may enhance the efficacy of existing treatments while minimizing adverse effects.

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